molecular formula C5H2BrClIN B3079492 3-Bromo-5-chloro-4-iodopyridine CAS No. 1070870-39-1

3-Bromo-5-chloro-4-iodopyridine

Cat. No.: B3079492
CAS No.: 1070870-39-1
M. Wt: 318.34 g/mol
InChI Key: HIKVABMEQDSKKA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-5-chloropyridine, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate . The reaction conditions often involve refluxing the reactants in an appropriate solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and safety of the halogenation reactions. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-chloro-4-iodopyridine is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the development of bioactive compounds for studying biological pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-iodopyridine depends on its application. In coupling reactions, the halogen atoms facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps catalyzed by palladium. The presence of multiple halogens allows for selective functionalization at different positions on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodopyridine: Similar in structure but lacks the chlorine atom.

    3-Chloro-5-iodopyridine: Similar but lacks the bromine atom.

    3-Bromo-4-iodopyridine: Similar but lacks the chlorine atom.

Uniqueness

3-Bromo-5-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides versatility in synthetic applications. The combination of bromine, chlorine, and iodine allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-5-chloro-4-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKVABMEQDSKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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